molecular formula C8H18ClN B1429147 3-Cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride CAS No. 877125-73-0

3-Cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride

Cat. No. B1429147
M. Wt: 163.69 g/mol
InChI Key: UZMLMXOIDIWVDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride, also known as 3-CP-DMPH, is a cyclic amine hydrochloride that has gained increasing attention in the scientific community due to its unique properties and potential applications. 3-CP-DMPH is a synthetic compound with a molecular weight of 224.69 g/mol and a melting point of 213-214°C. It is soluble in water and is used as a reagent in organic chemistry. This compound has been used in the synthesis of various other organic compounds and its use in scientific research has been rapidly increasing.

Scientific Research Applications

Synthesis and Applications in Chemistry

  • Synthesis of Extended Aminocyclopropanecarboxylic Acids : 1-Ethynylcyclopropylamine, a derivative of 3-Cyclopropyl-2,2-dimethylpropan-1-amine, was synthesized and transformed into ethynyl-extended 1-aminocyclopropanecarboxylic acid. This process involved preparing amine hydrochlorides from cyclopropylacetylene, demonstrating the compound's utility in synthetic organic chemistry (Kozhushkov et al., 2010).

  • Creation of N-cyclopropyl Derivatives : The compound was used in a reaction with cyclopropylboronic acid and Cu(OAc)2, leading to the formation of N-cyclopropyl derivatives, highlighting its role in producing novel organic compounds (Bénard et al., 2010).

  • Formation of Cyclopropyl Amines : The compound has been used in reactions leading to the formation of cyclopropyl amines, showcasing its versatility in organic synthesis (Kadikova et al., 2015).

Applications in Medical and Biological Research

  • Investigation of Amide Formation Mechanisms : In a study exploring amide formation mechanisms, 3-Cyclopropyl-2,2-dimethylpropan-1-amine was utilized as an amine compound in the presence of carboxylic acid. This research provided insights into bioconjugation processes in aqueous media, relevant to pharmaceutical and biochemical applications (Nakajima & Ikada, 1995).

  • Cyclopropylamines in Biochemical Reactions : The compound played a role in the study of cyclopropylamines' reactions catalyzed by horseradish peroxidase. This research enhances the understanding of biochemical reactions involving cyclopropylamines (Shaffer et al., 2001).

Other Notable Applications

  • Synthesis of β-Oligopeptides : The compound was used in the synthesis of β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid. This demonstrates its application in peptide chemistry and the potential for developing novel biologically active compounds (Abele et al., 1999).

  • Nazarov Reactions : In the field of organic chemistry, the compound was used in Nazarov reactions of vinyl cyclopropylamines, an approach to the imino-Nazarov problem, which is significant for the synthesis of complex organic structures (Bonderoff et al., 2013).

properties

IUPAC Name

3-cyclopropyl-2,2-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-8(2,6-9)5-7-3-4-7;/h7H,3-6,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMLMXOIDIWVDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride
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Reactant of Route 6
3-Cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride

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